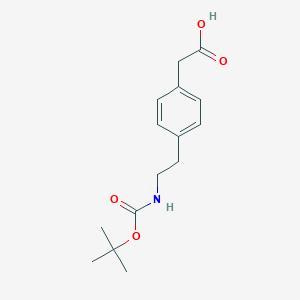

2-(4-(2-((Tert-butoxycarbonyl)amino)ethyl)phenyl)acetic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-9-8-11-4-6-12(7-5-11)10-13(17)18/h4-7H,8-10H2,1-3H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKJXERAGOFHHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132691-14-6 | |

| Record name | 2-[4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)phenyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-(4-(2-((Boc-amino)ethyl)phenyl)acetic Acid

Abstract: This document provides an in-depth technical guide for the synthesis of 2-(4-(2-((Boc-amino)ethyl)phenyl)acetic acid, a valuable building block in medicinal chemistry and drug development. The primary synthetic strategy detailed herein involves the chemoselective N-protection of the primary amine in 2-(4-(2-aminoethyl)phenyl)acetic acid using di-tert-butyl dicarbonate (Boc₂O). This guide elucidates the mechanistic principles, provides a detailed experimental protocol, outlines methods for characterization, and discusses potential troubleshooting. The content is structured to provide researchers and drug development professionals with a comprehensive and practical understanding of this key transformation.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of 2-(4-(2-((Boc-amino)ethyl)phenyl)acetic acid is most efficiently achieved through a direct, single-step protection reaction. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the primary amine due to its stability under a wide range of conditions, except for moderate to strong acid, allowing for orthogonal deprotection strategies in multi-step syntheses.[1][2]

Retrosynthetic Approach:

The most logical retrosynthetic disconnection is at the nitrogen-carbon bond of the carbamate. This reveals the immediate precursor: 2-(4-(2-aminoethyl)phenyl)acetic acid, a commercially available or readily accessible starting material.[3] This approach is superior to multi-step constructions of the side chain or aromatic core, which would introduce unnecessary complexity and likely result in lower overall yields.

Visualized Synthetic Workflow:

The overall synthetic pathway is straightforward, involving the reaction of the starting amine with the protecting agent under basic conditions, followed by an acidic workup and purification.

Caption: Overall workflow for the Boc-protection synthesis.

Mechanistic Principles: N-tert-Butoxycarbonylation

The core of this synthesis is the nucleophilic acyl substitution reaction between the primary amine of the starting material and di-tert-butyl dicarbonate (Boc₂O).

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O.[4]

-

Formation of Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, leading to the departure of a tert-butyl carbonate anion. This leaving group is unstable and subsequently decomposes into carbon dioxide (CO₂) gas and the tert-butoxide anion.[2]

-

Proton Transfer: The tert-butoxide anion is a strong enough base to deprotonate the now positively charged nitrogen atom, yielding the final N-Boc protected product and tert-butanol. Alternatively, an added base like sodium hydroxide ensures the starting amine remains deprotonated and neutralizes any acid formed, driving the reaction to completion.[]

The presence of a base is critical for maintaining the nucleophilicity of the amine and for neutralizing the proton generated during the reaction.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis on a laboratory scale.

3.1 Materials and Reagents

| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) | Notes |

| 2-(4-(2-aminoethyl)phenyl)acetic acid | 60759-34-4 | C₁₀H₁₃NO₂ | 179.22 | Starting material[3] |

| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | C₁₀H₁₈O₅ | 218.25 | Protecting agent |

| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | Base |

| 1,4-Dioxane | 123-91-1 | C₄H₈O₂ | 88.11 | Solvent |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | Solvent |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent |

| Hydrochloric Acid (HCl), 1M Aqueous | 7647-01-0 | HCl | 36.46 | For acidification in workup |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Drying agent |

| Silica Gel (for column chromatography) | 7631-86-9 | SiO₂ | 60.08 | Stationary phase for purification[6] |

3.2 Step-by-Step Procedure

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-(2-aminoethyl)phenyl)acetic acid (5.0 g, 27.9 mmol) in a mixture of 1,4-dioxane (50 mL) and deionized water (25 mL). Stir until a homogeneous solution is formed.

-

Basification: Cool the solution to 0 °C using an ice bath. Slowly add a 1M aqueous solution of sodium hydroxide until the pH of the solution reaches 10-11. This ensures the amine is deprotonated and fully nucleophilic.

-

Addition of Boc₂O: To the cooled, basic solution, add di-tert-butyl dicarbonate (6.7 g, 30.7 mmol, 1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.

-

Workup - Solvent Removal: After the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the bulk of the 1,4-dioxane.

-

Workup - Acidification & Extraction: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 by the dropwise addition of 1M HCl. A white precipitate may form. Extract the aqueous layer three times with ethyl acetate (3 x 75 mL).

-

Washing & Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by silica gel column chromatography using a gradient elution system, typically starting with 100% ethyl acetate and gradually increasing the polarity with methanol, to afford the pure 2-(4-(2-((Boc-amino)ethyl)phenyl)acetic acid as a white solid.[6]

Characterization and Data

The final product should be characterized to confirm its identity and purity.

4.1 Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-(4-(2-((tert-butoxycarbonyl)amino)ethyl)phenyl)acetic acid | |

| Molecular Formula | C₁₅H₂₁NO₄ | |

| Molecular Weight | 279.33 g/mol | |

| CAS Number | 170566-31-9 | |

| Appearance | White to off-white solid | Expected |

4.2 Expected Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ ~ 7.20 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 4.55 (br s, 1H, NH), 3.60 (s, 2H, Ph-CH₂-COOH), 3.35 (q, 2H, NH-CH₂), 2.80 (t, 2H, Ar-CH₂), 1.45 (s, 9H, C(CH₃)₃).

-

Mass Spectrometry (ESI+): m/z calculated for C₁₅H₂₁NO₄ [M+H]⁺: 280.15; found ~280.1.

-

IR (KBr, cm⁻¹): ~3350 (N-H stretch), 2975 (C-H stretch), 1710 (C=O stretch, carboxylic acid), 1690 (C=O stretch, carbamate), 1520 (N-H bend).

Troubleshooting and Optimization

-

Incomplete Reaction: If TLC indicates significant starting material remaining after 16 hours, an additional portion of Boc₂O (0.2 eq) and base can be added, and the reaction can be stirred for another 4-6 hours.

-

Low Yield: Poor extraction efficiency can lead to low yields. Ensure the aqueous layer is thoroughly acidified to pH 3-4 to fully protonate the carboxylic acid, maximizing its solubility in the organic phase. Perform multiple extractions.

-

Purification Issues: If the product is difficult to separate from non-polar impurities, a reverse-phase chromatography method may be considered.

Safety Precautions

-

Di-tert-butyl dicarbonate (Boc₂O): Irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

1,4-Dioxane: Flammable liquid and potential carcinogen. All operations should be conducted within a fume hood.

-

Sodium Hydroxide & Hydrochloric Acid: Corrosive. Avoid contact with skin and eyes. Wear appropriate PPE.

-

General: Standard laboratory safety practices should be followed at all times.

References

-

PubChem. 2-(4-((Tert-butoxycarbonyl)amino)phenyl)acetic acid. National Center for Biotechnology Information. Available at: [Link]

-

Mondal, P., et al. (2012). Synthesis and characterization of a new dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 4(4), 1618-1626. Available at: [Link]

- Google Patents. (2004). WO2004048314A1 - Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (cox-2) inhibitors.

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for an article. Available at: [Link]

-

Heterocyclic Letters. (2024). A novel synthesis and characterization of thio-1,3,4-oxadiazol-2-yl derivatives. Heterocyclic Letters, 14(3), 527-535. Available at: [Link]

-

PubChem. [4-(2-Amino-ethyl)-phenyl]-acetic acid. National Center for Biotechnology Information. Available at: [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]

-

PubMed Central. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 23(10), 2658. Available at: [Link]

- Google Patents. (2002). RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Physicochemical Properties of N-α-Boc-L-phenylalanine

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Defining the Subject

In the landscape of peptide chemistry and pharmaceutical development, precision is paramount. The compound of interest, broadly described as "Boc-protected phenylethylacetic acid," is most commonly and specifically identified in research and commercial settings as (S)-2-(tert-butoxycarbonylamino)-3-phenylpropanoic acid , or N-α-Boc-L-phenylalanine (CAS: 13734-34-4). This guide is structured to provide an in-depth analysis of this specific molecule, a cornerstone building block for solid-phase peptide synthesis (SPPS) and the development of peptide-based therapeutics.[1] Its utility stems from the strategic use of the tert-butoxycarbonyl (Boc) protecting group, which masks the alpha-amino group, allowing for controlled, sequential peptide bond formation.[2] Understanding its fundamental physicochemical properties is not merely academic; it is the foundation for rational process development, quality control, and successful synthesis campaigns.

Section 1: Core Physicochemical Profile

A quantitative overview of N-α-Boc-L-phenylalanine's key properties provides a high-level data sheet for the laboratory scientist. These values are critical reference points for identity confirmation, purity assessment, and the design of experimental conditions.

| Property | Value | Significance & Context |

| Molecular Formula | C₁₄H₁₉NO₄ | Defines the elemental composition.[1] |

| Molecular Weight | 265.31 g/mol | Essential for all stoichiometric calculations in synthesis.[1][3] |

| Appearance | White to off-white crystalline powder | A primary visual check for material quality.[1][4] |

| Melting Point | 84 - 88 °C | A critical indicator of purity; impurities typically depress and broaden this range.[3][5][6] |

| Optical Rotation | [α]²⁰/D +25° ± 2° (c=1 in Ethanol) | Confirms the stereochemical integrity of the L-enantiomer, which is vital for biological activity. Note: The sign can be solvent-dependent.[1][5] |

| pKa (Predicted) | ~3.88 | Refers to the carboxylic acid proton. Governs solubility in aqueous solutions of varying pH and is key for designing extraction and chromatography protocols.[4] |

| Solubility Profile | Soluble in MeOH, EtOH, DCM, DMF, NMP.[4][5] Very low solubility in water (~35 µg/mL at pH 7.4).[7] | Dictates the choice of solvents for reactions (e.g., coupling), purification (e.g., crystallization), and analysis (e.g., HPLC). |

Section 2: In-Depth Property Analysis & Causality

Melting Point: A Standard for Purity

The melting point of a crystalline solid is a highly sensitive probe of its purity. For N-α-Boc-L-phenylalanine, a sharp melting range, such as 85-87 °C, indicates high purity.[3] The presence of impurities, such as residual solvents or unreacted L-phenylalanine, disrupts the crystal lattice, requiring less thermal energy to transition to a liquid state. This results in a depressed and broadened melting range (e.g., 81-86 °C). Therefore, a tightly controlled melting point determination is a fundamental, field-proven method for quality control and lot-to-lot consistency verification.

Solubility: The Key to Application

The solubility of N-α-Boc-L-phenylalanine is a direct consequence of its molecular structure. The bulky, nonpolar tert-butyl and phenyl groups render the molecule readily soluble in a range of organic solvents like dichloromethane (DCM), methanol, and dimethylformamide (DMF).[4][5] This is the causal reason for its widespread use in organic-phase peptide synthesis.

Conversely, the molecule exhibits poor solubility in water.[7] However, the presence of the carboxylic acid group (with a pKa of ~3.88) means it can be deprotonated under basic conditions (pH > 5) to form a carboxylate salt. This salt is significantly more polar and thus more soluble in aqueous solutions. This pH-dependent solubility is the principle behind acidic/basic extraction workups used during purification. For instance, after a synthesis step, the product can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., NaHCO₃ solution) to remove non-acidic impurities, or it can be extracted into the aqueous base, leaving non-acidic impurities behind in the organic layer.

Optical Rotation: Guardian of Stereochemistry

In drug development, stereochemistry is often synonymous with biological activity. The specific rotation of N-α-Boc-L-phenylalanine is a direct measurement of its enantiomeric purity. The consistently reported positive value of approximately +25° in ethanol confirms the presence of the desired L- (or S-) enantiomer.[1] A deviation from this value would suggest either the presence of the D-enantiomer (racemization) or other chiral impurities. It is critical to note that this value is solvent-dependent; for example, in acetic acid, the rotation is reported as negative.[6] Therefore, any measurement must be compared to a reference value determined under identical conditions (solvent, concentration, temperature, and wavelength).

Section 3: Spectroscopic Fingerprint for Identity Confirmation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is an indispensable tool for confirming the molecular structure of N-α-Boc-L-phenylalanine. A typical spectrum provides a unique "fingerprint" where each signal corresponds to a specific set of protons in the molecule.

-

¹H NMR (in MeOD) Key Chemical Shifts (δ): [6]

-

~7.26 ppm (singlet/multiplet, 5H): Protons of the aromatic phenyl ring.

-

~4.36 ppm (doublet of doublets, 1H): The α-proton (CH) on the stereocenter.

-

~3.16 & ~2.87 ppm (2x doublet of doublets, 2H): The two diastereotopic β-protons of the -CH₂- group.

-

~1.36 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.

-

The large singlet at ~1.36 ppm is the most characteristic signal for a Boc-protected compound. The integration of these signals (the area under each peak) should correspond to the number of protons (5:1:2:9), providing quantitative verification of the structure.

Section 4: Validated Experimental Protocols

The following protocols are described as self-validating systems. Adherence to these methodologies ensures reproducible and trustworthy data.

Protocol 1: Melting Point Determination via Capillary Method

This protocol is the standard for determining the melting range of a solid crystalline sample.[8][9]

Methodology:

-

Sample Preparation: Ensure the N-α-Boc-L-phenylalanine sample is completely dry and finely powdered.[8]

-

Loading: Tap the open end of a capillary melting point tube into the powder. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until a packed column of 2-3 mm is achieved.[8][9] An improperly packed or overly large sample will lead to a broad, inaccurate melting range.

-

Measurement (Initial): Place the capillary into the heating block of a melting point apparatus. Heat at a rapid rate (~10-15 °C/min) to find an approximate melting point.[9]

-

Measurement (Accurate): Allow the apparatus to cool to at least 15-20 °C below the approximate melting point. Using a fresh sample, heat rapidly to this temperature, then slow the heating rate to 1-2 °C/min.[8][10]

-

Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

Protocol 2: Solubility Determination via Shake-Flask Method

This method determines the saturation solubility of a compound in a specific solvent at a controlled temperature.[11][12]

Methodology:

-

Preparation: To a vial, add a known volume of the desired solvent (e.g., 5.0 mL of ethyl acetate). Record the temperature.

-

Addition of Solute: Add an excess amount of N-α-Boc-L-phenylalanine to the solvent (i.e., enough so that some solid remains visibly undissolved).

-

Equilibration: Seal the vial and place it on a shaker or stirrer in a temperature-controlled environment (e.g., a 25 °C water bath). Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: Allow the vial to stand undisturbed in the temperature bath for a short period to let the excess solid settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a filter (e.g., a 0.22 µm syringe filter) to prevent transfer of any undissolved solid.

-

Quantification: Determine the concentration of the dissolved solid in the filtered supernatant using a validated analytical method (e.g., HPLC with a calibration curve, or by evaporating the solvent to dryness and weighing the residue).

-

Calculation: Express solubility in units of mass per volume (e.g., mg/mL).

Protocol 3: pKa Determination via Potentiometric Titration

This is the gold-standard method for measuring the pKa of an acidic or basic functional group.[13][14]

Methodology:

-

System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.00 and 7.00) that bracket the expected pKa.[13][15]

-

Sample Preparation: Accurately weigh a sample of N-α-Boc-L-phenylalanine and dissolve it in a known volume of deionized, carbonate-free water. A co-solvent like methanol may be needed if solubility is too low, but this will yield an apparent pKa (pKaapp) specific to that solvent system.[14] A typical concentration is 1-10 mM.[13][15]

-

Titration Setup: Place the solution in a jacketed vessel to maintain constant temperature. Use a magnetic stirrer for gentle agitation. Immerse the calibrated pH electrode.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.[15]

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest section of the titration curve.[16]

References

-

Chem-Impex. (n.d.). Boc-L-phenylalanine. Retrieved from Chem-Impex International.

-

Chemsrc. (n.d.). Boc-L-phenylalanine | CAS#:13734-34-4. Retrieved January 14, 2026, from Chemsrc.

-

Fisher Scientific. (n.d.). N-Boc-L-phenylalanine, 99%. Retrieved from Fisher Scientific.

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from Chemistry LibreTexts.

-

Chem-Impex. (n.d.). Boc-L-β-phenylalanine. Retrieved from Chem-Impex International.

-

Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-L-PHENYLALANINE. Retrieved from Organic Syntheses.

-

University of Alberta. (n.d.). Melting point determination. Retrieved from University of Alberta.

-

Quora. (2021, December 12). How do you determine the solubility of a solid? Retrieved from Quora.

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from Westlab Canada.

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from Chemistry LibreTexts.

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from thinkSRS.com.

-

Alloprof. (n.d.). Measuring Solubility. Retrieved from Alloprof.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray.

-

ChemicalBook. (n.d.). N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 1H NMR. Retrieved from ChemicalBook.

-

ChemBK. (2024, April 10). (S)-2-TERT-BUTOXYCARBONYLAMINO-3-(3-FLUORO-PHENYL)-PROPIONIC ACID. Retrieved from ChemBK.

-

ChemicalBook. (2025, September 18). N-(tert-Butoxycarbonyl)-L-phenylalanine. Retrieved from ChemicalBook.

-

ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry.

-

PubChem. (n.d.). 2-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. Retrieved from PubChem.

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from DergiPark.

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from ECETOC.

-

Scholars Research Library. (2011). Der Pharma Chemica, 3(3):174-188.

-

Sigma-Aldrich. (n.d.). Boc-Phe-OH ≥99.0% (T). Retrieved from Sigma-Aldrich.

-

NIH - PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from National Institutes of Health.

-

SlidePlayer. (2016, May 28). Procedure for solubility testing of NM suspension. Retrieved from SlidePlayer.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Boc-L-phenylalanine | CAS#:13734-34-4 | Chemsrc [chemsrc.com]

- 4. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]

- 5. N-Boc-L-phenylalanine, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | C14H19NO4 | CID 269698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. thinksrs.com [thinksrs.com]

- 11. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 12. materialneutral.info [materialneutral.info]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. You are being redirected... [ecetoc.org]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-(4-(2-((Tert-butoxycarbonyl)amino)ethyl)phenyl)acetic acid: A Key Intermediate in Modern Drug Development

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of contemporary drug discovery and development, the efficient synthesis of complex molecular architectures is paramount. The strategic use of well-defined, functionalized building blocks is a cornerstone of this endeavor. 2-(4-(2-((Tert-butoxycarbonyl)amino)ethyl)phenyl)acetic acid, identified by its CAS number 132691-14-6 , has emerged as a pivotal intermediate, particularly in the synthesis of targeted therapeutics.[1] Its structure, featuring a phenylacetic acid moiety, a protected primary amine, and a defined ethyl linker, offers a unique combination of functionalities that medicinal chemists can leverage for the construction of advanced pharmaceutical agents.

This technical guide provides an in-depth overview of this compound, intended for researchers, medicinal chemists, and process development scientists. We will delve into its chemical and physical properties, provide a representative synthetic protocol, and explore its critical applications in drug development, most notably as a key precursor to the FDA-approved drug Elacestrant and as a versatile linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is fundamental to its effective use in a laboratory or manufacturing setting. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 132691-14-6 | [1] |

| Molecular Formula | C₁₅H₂₁NO₄ | [2] |

| Molecular Weight | 279.33 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | - |

| Purity | Typically ≥97% | [2] |

| Predicted pKa | 4.32 ± 0.10 | - |

| Predicted Density | 1.16 ± 0.06 g/cm³ | - |

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice if irritation persists.

Storage: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place. Recommended storage is often between 2-8°C.

Synthesis and Characterization

While the precise, scaled-up industrial synthesis of this intermediate may be proprietary, a representative and logical synthetic route can be constructed from established organic chemistry principles. The following protocol outlines a plausible two-step approach starting from 4-(2-aminoethyl)phenylacetic acid.

Representative Synthetic Protocol

Step 1: Synthesis of 4-(2-Aminoethyl)phenylacetic acid (Precursor)

The precursor can be synthesized via several routes, a common one being the reduction of 4-(cyanomethyl)benzonitrile followed by hydrolysis.

Step 2: Boc Protection of 4-(2-Aminoethyl)phenylacetic acid

This step involves the selective protection of the primary amine with a tert-butoxycarbonyl (Boc) group.

Materials:

-

4-(2-Aminoethyl)phenylacetic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

A suitable base (e.g., Triethylamine (Et₃N) or Sodium Bicarbonate)

-

Solvent system (e.g., 1,4-Dioxane and water, or Tetrahydrofuran)

Procedure:

-

Dissolve 4-(2-Aminoethyl)phenylacetic acid (1 equivalent) in a mixture of 1,4-dioxane and water.

-

Add the base (1.5-2 equivalents) to the solution and stir until the starting material is fully dissolved.

-

Cool the reaction mixture in an ice bath to 0°C.

-

Slowly add di-tert-butyl dicarbonate (1.1 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and continue stirring for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., ethyl acetate) to remove any unreacted (Boc)₂O and byproducts.

-

Acidify the aqueous layer to a pH of 2-3 with a dilute acid (e.g., 1M HCl). This will precipitate the product.

-

Extract the product into an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Causality of Experimental Choices:

-

The use of a biphasic solvent system (dioxane/water) facilitates the dissolution of both the polar amino acid and the non-polar (Boc)₂O.

-

The reaction is performed under basic conditions to deprotonate the ammonium group of the amino acid, rendering the primary amine nucleophilic for attack on the electrophilic carbonyl of (Boc)₂O.

-

The acidic workup is crucial for protonating the carboxylate, making the final product less water-soluble and allowing for its extraction into an organic solvent.

Caption: Representative synthetic workflow for the target compound.

Spectroscopic Characterization

While experimental NMR spectra for this specific compound are not widely available in public databases, predicted spectra can serve as a useful reference for characterization.

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 11.5-12.5 (br s, 1H, -COOH)

-

δ 7.20 (d, J=8.0 Hz, 2H, Ar-H)

-

δ 7.15 (d, J=8.0 Hz, 2H, Ar-H)

-

δ 4.60 (br s, 1H, -NH)

-

δ 3.60 (s, 2H, -CH₂COOH)

-

δ 3.35 (q, J=6.8 Hz, 2H, -NHCH₂-)

-

δ 2.75 (t, J=7.0 Hz, 2H, -ArCH₂-)

-

δ 1.45 (s, 9H, -C(CH₃)₃)

Predicted ¹³C NMR (101 MHz, CDCl₃):

-

δ 178.5 (-COOH)

-

δ 156.0 (-NHCOO-)

-

δ 137.0 (Ar-C)

-

δ 132.0 (Ar-C)

-

δ 129.5 (Ar-CH)

-

δ 129.0 (Ar-CH)

-

δ 79.5 (-C(CH₃)₃)

-

δ 42.0 (-NHCH₂-)

-

δ 40.5 (-CH₂COOH)

-

δ 36.0 (-ArCH₂-)

-

δ 28.5 (-C(CH₃)₃)

Note: These are predicted chemical shifts and actual experimental values may vary.

Applications in Drug Discovery and Development

The utility of this compound stems from its bifunctional nature, acting as a bridge between different molecular fragments.

Key Intermediate for Elacestrant (Orserdu™)

The most prominent application of this compound is as a key intermediate in the synthesis of Elacestrant.[3] Elacestrant is an oral selective estrogen receptor degrader (SERD) approved by the FDA for the treatment of ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[4]

In the synthesis of Elacestrant, the phenylacetic acid moiety of the intermediate is typically activated and coupled to another complex fragment of the final drug molecule. The Boc-protected amine serves as a latent nucleophile, which can be deprotected later in the synthetic sequence to be further functionalized. The precise spacing provided by the ethylphenyl group is critical for the final molecule's ability to bind to and induce the degradation of the estrogen receptor.

Caption: Role as an intermediate in Elacestrant synthesis.

Versatile Linker for PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting the two.

This compound is an excellent candidate for use as a component of a PROTAC linker.

-

The carboxylic acid provides a convenient handle for conjugation to the E3 ligase ligand or the target protein ligand, typically through amide bond formation.

-

The Boc-protected amine can be deprotected to reveal a primary amine, which can then be coupled to the other end of the PROTAC.

-

The ethylphenyl group provides a semi-rigid spacer of a defined length, which is a critical parameter in optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Caption: Conceptual role as a PROTAC linker component.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for modern drug development. Its well-defined structure and bifunctional nature provide chemists with a reliable and versatile building block for constructing complex and highly targeted therapeutics. Its crucial role in the synthesis of the FDA-approved drug Elacestrant highlights its industrial relevance, while its potential as a PROTAC linker places it at the forefront of innovative therapeutic modalities. As the demand for targeted and personalized medicines grows, the importance of such strategic molecular building blocks will undoubtedly continue to increase.

References

- Ningbo Innopharmchem Co., Ltd. (n.d.). Enhancing Cancer Treatment: The Synthesis and Application of Elacestrant Intermediates.

- Zhang, X., et al. (2025). Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones. Chemical Science.

- Shekhar, C., et al. (2025). Practical Synthesis of Elacestrant, an FDA‐Approved Selective Estrogen Receptor Degrader. European Journal of Organic Chemistry.

- Google Patents. (2020). Processes and compounds. (Patent No. WO2020167855A1).

- Rajesh, R., et al. (2024). A novel compound of thio-1,3,4-oxadiazol-2-yl derivatives. Heterocyclic Letters, 14(3), 527-535.

-

PubChem. (n.d.). 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1246-1262.

-

PubChem. (n.d.). Elacestrant. National Center for Biotechnology Information. Retrieved from [Link]

- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2003). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 80, 266.

- Pochampally, J., et al. (2014). Synthesis and molecular modeling studies of novel tert-butyl 2, 4- disubstituted carboxamido phenylcarbamate derivatives and evaluation of their antimicrobial activity. Der Pharma Chemica, 6(1), 61-76.

- Barluenga, J., et al. (2007). Synthesis of 2-[(3,4,5-Triphenyl)

-

ResearchGate. (n.d.). Synthetic scheme for elacestrant. Retrieved from [Link]

-

New Drug Approvals. (2023). Elacestrant. Retrieved from [Link]

- Markham, A. (2023). Elacestrant: First Approval. Drugs, 83, 653–658.

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

- Google Patents. (2020). Pharmaceutical compositions and combinations comprising inhibitors of the androgen receptor and uses thereof. (Patent No. WO2020198712A1).

-

PubChem. (n.d.). 2-(4-((((Tert-butoxy)carbonyl)amino)methyl)phenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2024). Solid elacestrant dihydrochloride compositions, methods of making the same, and methods of treatment using the same. (Patent No. WO2024252263A1).

- ResearchGate. (2024). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. Journal of Molecular Structure, 1321, 140102.

-

ChemBK. (n.d.). 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

Sources

- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Elacestrant: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Commercial Availability and Synthetic Utility of 2-(4-(2-((Boc)amino)ethyl)phenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern pharmaceutical development and complex organic synthesis, the availability and strategic application of specialized building blocks are paramount. 2-(4-(2-((Boc)amino)ethyl)phenyl)acetic acid, a bifunctional molecule featuring a protected amine and a reactive carboxylic acid, represents a key intermediate for the construction of elaborate molecular architectures. This guide provides an in-depth analysis of its commercial availability, practical applications, and field-proven protocols for its use, with a particular focus on its role in the synthesis of significant pharmaceutical agents.

Commercial Availability and Sourcing

2-(4-(2-((Boc)amino)ethyl)phenyl)acetic acid is readily available from a variety of specialized chemical suppliers. Researchers can procure this reagent in quantities ranging from milligrams to multiple grams, ensuring a steady supply for both discovery and process development laboratories.

Table 1: Key Chemical Identifiers

| Identifier | Value |

| Chemical Name | 2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)acetic acid |

| CAS Number | 132691-14-6 |

| Molecular Formula | C₁₅H₂₁NO₄ |

| Molecular Weight | 279.33 g/mol |

Table 2: Representative Commercial Suppliers

| Supplier | Purity Levels | Available Quantities |

| Alfa Chemistry | Typically ≥95% | 50mg, 100mg, 250mg, 500mg, 1g, 5g[1] |

| Capot Chemical | ≥95% | Custom quantities available upon request |

| CymitQuimica | 97% | 250mg, 500mg, 1g |

| BLD Pharm | ≥95% | Inquire for availability[2] |

Note: This is a representative list and not exhaustive. Purity and availability are subject to change. It is recommended to contact suppliers directly for the most current information.

Core Synthetic Applications: A Gateway to Complex Molecules

The strategic positioning of a Boc-protected amine and a carboxylic acid on a phenylacetic acid scaffold makes this molecule a versatile building block. The Boc (tert-butyloxycarbonyl) group provides a robust yet readily cleavable protecting group for the primary amine, allowing for selective reactions at the carboxylic acid moiety. The phenylacetic acid core is a common motif in a variety of biologically active compounds.

Central Role in the Synthesis of Mirabegron Intermediates

A significant application of the deprotected form of this molecule, 2-(4-(2-aminoethyl)phenyl)acetic acid, is in the synthesis of Mirabegron, a potent and selective β3-adrenoceptor agonist for the treatment of overactive bladder. The core structure of our topic compound provides the necessary framework for elaboration into key intermediates of this drug.

The general synthetic strategy involves the coupling of the carboxylic acid with a suitable amine, followed by the deprotection of the Boc group to reveal the primary amine for further functionalization.

Field-Proven Experimental Protocols

The following protocols are illustrative of the common transformations involving 2-(4-(2-((Boc)amino)ethyl)phenyl)acetic acid and its derivatives. These are based on established methodologies in organic synthesis and peptide coupling.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

This protocol details a standard and widely used method for the formation of an amide bond between a carboxylic acid and an amine.

Objective: To couple 2-(4-(2-((Boc)amino)ethyl)phenyl)acetic acid with a primary or secondary amine.

Diagram 1: General Workflow for Amide Coupling

Sources

The Enduring Workhorse: A Technical Guide to the Tert-Butoxycarbonyl (Boc) Group in Amino Acid Chemistry

Abstract

In the intricate world of peptide synthesis and drug development, the strategic masking and unmasking of reactive functional groups is paramount. Among the arsenal of protective chemistries, the tert-butoxycarbonyl (Boc) group remains a cornerstone, a robust and versatile shield for the amino functionality of amino acids. Despite the rise of alternative strategies, the Boc group's unique advantages in specific applications, particularly in the synthesis of long and challenging peptide sequences, ensure its continued relevance. This in-depth technical guide provides a comprehensive exploration of the Boc protecting group, from its fundamental chemical principles and mechanisms of action to its practical application in solid-phase peptide synthesis (SPPS). We will delve into detailed experimental protocols, the rationale behind methodological choices, and strategies for mitigating common side reactions, offering researchers, scientists, and drug development professionals a definitive resource for leveraging the power of Boc chemistry.

Core Principles of Boc Protection: A Tale of Stability and Strategic Lability

The efficacy of the tert-butoxycarbonyl (Boc) group lies in a finely tuned balance: remarkable stability under a wide array of synthetic conditions, yet readily cleavable under specific, mild acidic environments.[1] This characteristic is the bedrock of its utility in the stepwise, controlled assembly of amino acids into peptides. The Boc group, a carbamate derivative, effectively tempers the nucleophilicity of the amine, rendering it inert to the coupling conditions required to form a peptide bond.[2][3]

Introduced in 1957, the Boc group revolutionized peptide synthesis by offering a protecting group stable to bases, nucleophiles, and hydrogenation conditions.[4] This stability provides a crucial element of orthogonality, allowing for the selective removal of other protecting groups without compromising the integrity of the Boc-protected amine.[5] For instance, it is fully compatible with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group, enabling complex synthetic strategies.[3]

The graduated acid lability is the cornerstone of the classic Boc/Bzl (benzyl) protection scheme in solid-phase peptide synthesis (SPPS).[6][7] The Nα-Boc group is temporarily removed with a moderate acid like trifluoroacetic acid (TFA), while the more robust benzyl-based side-chain protecting groups remain intact, requiring a much stronger acid such as hydrogen fluoride (HF) for their ultimate removal during the final cleavage step.[6][8]

The Mechanism of Action: A Closer Look at Protection and Deprotection

A thorough understanding of the underlying reaction mechanisms is critical for optimizing protocols and troubleshooting unforeseen challenges.

Boc Protection: Masking the Amine

The most common method for introducing the Boc group is through the reaction of an amino acid with di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride, under basic conditions.[3][9][10]

The mechanism proceeds as follows:

-

Deprotonation: A base, such as triethylamine (TEA) or sodium hydroxide, deprotonates the amino group of the amino acid, enhancing its nucleophilicity.[11]

-

Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks one of the electrophilic carbonyl carbons of the (Boc)₂O.[3][10]

-

Tetrahedral Intermediate Formation: This attack forms an unstable tetrahedral intermediate.

-

Collapse and Product Formation: The intermediate collapses, eliminating a tert-butyl carbonate leaving group. This leaving group is unstable and decomposes into carbon dioxide (CO₂) gas and tert-butanol, driving the reaction to completion.[10][12]

Caption: Mechanism of Boc protection of an amine using (Boc)₂O.

Boc Deprotection: Unveiling the Amine with Acid

The removal of the Boc group is an acid-catalyzed elimination reaction, most commonly achieved with trifluoroacetic acid (TFA).[9][11][]

The deprotection mechanism unfolds in these key steps:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[2][][14] This makes the carbamate a better leaving group.[3]

-

Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[11][][14]

-

Decarboxylation: The carbamic acid is highly unstable and rapidly decarboxylates, releasing carbon dioxide gas.[][14]

-

Amine Salt Formation: The newly liberated free amine is then protonated by the excess TFA in the reaction mixture to yield the corresponding trifluoroacetate salt.[][14]

It is imperative to perform this reaction in a well-ventilated fume hood and not in a sealed container, as the evolution of carbon dioxide can cause a significant pressure buildup.[10][14]

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Boc Solid-Phase Peptide Synthesis (SPPS): The Workhorse in Action

The Boc/Bzl strategy was the foundational method for Merrifield's Nobel Prize-winning invention of solid-phase peptide synthesis.[7] The cyclical process allows for the efficient assembly of a peptide chain while it remains anchored to an insoluble resin support.

The Boc-SPPS Cycle

The synthesis involves a repeated cycle of deprotection, neutralization, and coupling.

Sources

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. commonorganicchemistry.com [commonorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 2-(4-(2-((Boc-amino)ethyl)phenyl)acetic acid: Starting Materials and Core Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-(2-((tert-butoxycarbonyl)amino)ethyl)phenyl)acetic acid is a key building block in medicinal chemistry and drug development. Its structure, featuring a phenylacetic acid moiety linked to a Boc-protected aminoethyl side chain, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the selection of starting materials and the rationale behind key experimental choices. We will delve into detailed, field-proven protocols, offering a comprehensive resource for researchers in the pharmaceutical and life sciences sectors.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of 2-(4-(2-((Boc-amino)ethyl)phenyl)acetic acid can be broadly approached from two main strategic directions:

-

Late-Stage Boc Protection: This strategy involves the initial synthesis of the unprotected intermediate, 2-(4-(2-aminoethyl)phenyl)acetic acid, followed by the protection of the primary amine with the tert-butoxycarbonyl (Boc) group. This is often the more direct route, provided that a robust synthesis for the unprotected amine is available.

-

Convergent Synthesis with a Protected Side Chain: In this approach, a precursor with a pre-protected aminoethyl side chain is utilized to construct the phenylacetic acid core. This can be advantageous if the unprotected amine is unstable or if selective protection is challenging in the later stages.

This guide will primarily focus on the first strategy, as it offers a more linear and commonly employed pathway. We will dissect the synthesis of the key intermediate, 2-(4-(2-aminoethyl)phenyl)acetic acid, from readily available starting materials, and then detail the subsequent Boc protection.

Synthesis of the Core Intermediate: 2-(4-(2-aminoethyl)phenyl)acetic acid

A robust and scalable synthesis of 2-(4-(2-aminoethyl)phenyl)acetic acid is paramount. A highly effective and frequently utilized starting material for this purpose is 4-nitrophenethyl alcohol . This commercially available compound provides the necessary carbon framework, including the crucial two-carbon spacer between the phenyl ring and the nitrogen atom.

The overall synthetic transformation from 4-nitrophenethyl alcohol can be visualized as a multi-step process:

Caption: General synthetic workflows from 4-nitrophenethyl alcohol.

Step 1: Activation of the Hydroxyl Group of 4-Nitrophenethyl Alcohol

The initial step involves converting the primary alcohol of 4-nitrophenethyl alcohol into a good leaving group to facilitate subsequent nucleophilic substitution. This is typically achieved by converting it to a tosylate or a bromide.

-

Rationale: The hydroxyl group is a poor leaving group. Conversion to a tosylate (using p-toluenesulfonyl chloride) or a bromide (using a reagent like phosphorus tribromide) makes the benzylic carbon susceptible to attack by nucleophiles.

Step 2: Introduction of the Cyano Group via Nucleophilic Substitution

The activated alcohol is then reacted with a cyanide salt, such as sodium cyanide, to introduce the nitrile functionality. This reaction, a standard SN2 displacement, is a crucial carbon-carbon bond-forming step.

-

Rationale: The introduction of the cyano group serves as a precursor to the carboxylic acid. The nitrile can be readily hydrolyzed to a carboxylic acid in a subsequent step.

Step 3: Hydrolysis of the Nitrile to the Carboxylic Acid

The resulting 4-nitrophenethyl cyanide is then hydrolyzed to form 2-(4-nitrophenyl)acetic acid. This transformation can be achieved under either acidic or basic conditions.[1]

-

Rationale: Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by attack of water. Basic hydrolysis involves the attack of hydroxide on the nitrile carbon. Both methods are effective, and the choice often depends on the overall compatibility with other functional groups in the molecule.

Step 4: Reduction of the Nitro Group

The nitro group of 2-(4-nitrophenyl)acetic acid is then reduced to a primary amine to yield 2-(4-aminophenyl)acetic acid. A variety of reducing agents can be employed for this transformation. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.[2]

-

Rationale: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often proceeding with high yields and minimal side products. Other methods, such as using metals like tin or iron in acidic media, are also viable alternatives.[3]

A Note on an Alternative Precursor: p-Nitrophenylacetic Acid While the synthesis from 4-nitrophenethyl alcohol builds the side chain, an alternative starting point is p-nitrophenylacetic acid. However, this would necessitate a subsequent homologation of the amine, a more complex transformation. The reduction of p-nitrophenylacetic acid to p-aminophenylacetic acid is a well-established procedure.[3]

Step 5: Homologation of the Amine (if starting from p-aminophenylacetic acid)

Should the synthetic route commence from p-aminophenylacetic acid, a one-carbon homologation of the amino group would be required to introduce the ethyl spacer. This is a significantly more complex undertaking and is generally less preferred than the route starting from 4-nitrophenethyl alcohol.

Final Step: Boc Protection of 2-(4-(2-aminoethyl)phenyl)acetic acid

With the core intermediate, 2-(4-(2-aminoethyl)phenyl)acetic acid, in hand, the final step is the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. This is a standard and well-documented transformation in organic synthesis.[4]

Protocol for Boc Protection

The most common method for Boc protection involves the reaction of the amine with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base.

Caption: Key components for the Boc protection reaction.

Experimental Protocol:

-

Dissolution: Dissolve 2-(4-(2-aminoethyl)phenyl)acetic acid in a suitable solvent system. A mixture of dioxane and water or tetrahydrofuran (THF) is commonly used.[5][6]

-

Basification: Add a base, such as triethylamine or sodium hydroxide, to the solution. The base serves to deprotonate the ammonium salt (if the starting material is a hydrochloride salt) and to neutralize the acid generated during the reaction.[5]

-

Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture. The reaction is typically stirred at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, the product is isolated by extraction. The aqueous layer is typically acidified, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude product can be further purified by crystallization or column chromatography.

Causality Behind Experimental Choices:

-

Choice of Base: Triethylamine is a common organic base that is easily removed during work-up. Sodium hydroxide can be used in aqueous systems, particularly when the starting material is a salt. The choice depends on the solubility of the starting material and the desired reaction conditions.

-

Solvent System: A mixed solvent system like dioxane/water can be advantageous for dissolving both the polar amino acid and the less polar Boc anhydride.

-

Purification: The acidic work-up ensures that the carboxylic acid is in its neutral form, facilitating extraction into an organic solvent. Purification by crystallization is often effective for obtaining a high-purity product.

Data Summary: Key Starting Materials

| Starting Material | Key Advantages | Key Disadvantages |

| 4-Nitrophenethyl alcohol | Commercially available, contains the C2 spacer, well-established chemistry for conversion. | Multi-step synthesis required. |

| p-Nitrophenylacetic acid | Commercially available, closer in structure to the final product. | Requires a challenging amine homologation step.[3] |

| Benzyl Cyanide Derivatives | Can be used to build the phenylacetic acid core.[1] | May require multi-step synthesis to introduce the aminoethyl side chain. |

Conclusion

The synthesis of 2-(4-(2-((Boc-amino)ethyl)phenyl)acetic acid is a well-trodden path in organic synthesis, with the route starting from 4-nitrophenethyl alcohol being a particularly robust and reliable strategy. This guide has outlined the key steps, from the initial functional group manipulations of the starting material to the final Boc protection, providing the underlying chemical principles and practical considerations for each stage. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently and efficiently synthesize this valuable building block for their drug discovery and development programs.

References

- BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. BenchChem.

- Chaloin, O., Cabart, F., Marin, J., Zhang, H., & Guichard, G. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.

- Organic Syntheses Procedure. (n.d.). p-AMINOPHENYLACETIC ACID.

- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)

- Organic Syntheses Procedure. (n.d.). phenylacetic acid.

- J&K Scientific LLC. (2025). BOC Protection and Deprotection.

- Inventiva Pharma. (n.d.).

- LookChem. (n.d.). 4-Nitrophenethyl alcohol.

- Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. jk-sci.com [jk-sci.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. peptide.com [peptide.com]

The Evolving Therapeutic Landscape of Phenylethylacetic Acid Derivatives: A Technical Guide to Biological Activity

Introduction: Beyond a Simple Scaffold

Phenylethylacetic acid (PEA), and its parent compound 2-phenylethanol, represent a foundational scaffold in medicinal chemistry. While seemingly simple in structure, the aromatic ring and carboxylic acid moiety provide a versatile template for chemical modification, leading to a diverse array of derivatives with significant and varied biological activities. These compounds have garnered substantial interest from researchers and drug development professionals due to their potential applications in treating a spectrum of human diseases, ranging from infectious diseases to cancer and inflammatory conditions.

This technical guide provides an in-depth exploration of the key biological activities associated with phenylethylacetic acid derivatives. Moving beyond a mere catalog of effects, we will delve into the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and provide validated, step-by-step experimental protocols for assessing these activities. The aim is to equip researchers with both the foundational knowledge and the practical tools necessary to advance the exploration of this promising class of molecules.

Section 1: Antimicrobial Activity

One of the most extensively studied properties of PEA derivatives is their activity against a broad range of microbial pathogens, including bacteria and fungi.[1][2] The core mechanism often involves the disruption of microbial membrane integrity, a consequence of the amphipathic nature of these molecules.[3]

Mechanism of Action: Membrane Disruption

The bacteriostatic and bactericidal effects of many PEA derivatives are directly linked to their ability to interact with and disrupt the structure of biomembranes.[3] Compounds such as phenylacetic acid and phenyllactic acid can insert themselves into the lipid bilayer of bacterial cell membranes. This intercalation disrupts the hydrophobic interactions between lipid molecules, leading to a decrease in lipid order and an increase in membrane fluidity.[3]

This disruption of membrane homeostasis has several downstream consequences for the microbial cell:

-

Increased Permeability: The compromised membrane allows for the leakage of essential intracellular components, such as ions and metabolites.

-

Impaired Protein Function: Changes in the lipid environment can negatively affect the function of membrane-bound proteins crucial for processes like cellular respiration and nutrient transport.

-

Inhibition of Growth: The cumulative effect of these disruptions leads to the inhibition of bacterial growth (bacteriostatic effect) or cell death (bactericidal effect).[3]

A key determinant of this activity is the hydrophobicity of the derivative. Studies have shown a positive correlation between the propensity of a PEA derivative to partition into a biomembrane and its corresponding bacteriostatic activity.[3]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of PEA derivatives can be significantly modulated by chemical modifications to the core scaffold. Key insights include:

-

Hydrophobicity: As mentioned, increasing the overall hydrophobicity tends to enhance membrane interaction and, consequently, antimicrobial activity.[3]

-

Heterocyclic Moieties: The incorporation of heterocyclic rings, such as 2-azetidinone (β-lactam), can yield compounds with potent antibacterial properties.[4] These modifications often introduce new mechanisms of action beyond simple membrane disruption, sometimes mimicking the activity of established antibiotics like penicillin.[4]

-

Amide and Ester Formation: Converting the carboxylic acid to an amide or ester can alter the compound's physicochemical properties, influencing its ability to cross microbial membranes and interact with intracellular targets.[5]

-

Metal Complexes: Coordination of PEA with metal ions, such as Copper(II), can create complexes with enhanced antibacterial activity against organisms like S. aureus and E. coli.[1]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a PEA derivative, a key metric of its antimicrobial potency.

Causality: The broth microdilution method is chosen for its efficiency, scalability, and quantitative results. It allows for the simultaneous testing of multiple compound concentrations against a standardized inoculum of bacteria, providing a precise MIC value. Mueller-Hinton Broth (MHB) is the standard medium as it is low in inhibitors of common antibiotics.

Protocol Steps:

-

Preparation of Compound Stock: Dissolve the test derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Bacterial Inoculum Preparation:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., E. coli ATCC 25922).

-

Inoculate the colonies into sterile saline or MHB.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:100 in MHB to achieve the final inoculum density of ~1.5 x 10⁶ CFU/mL.

-

-

Serial Dilution in 96-Well Plate:

-

Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the compound stock solution (appropriately diluted from the main stock) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no compound).

-

Well 12 will serve as the sterility control (no bacteria).

-

-

Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final bacterial concentration will be ~5 x 10⁵ CFU/mL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by using a plate reader to measure optical density at 600 nm.

Visualization: General Antimicrobial Screening Workflow

Sources

- 1. jchps.com [jchps.com]

- 2. Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bepls.com [bepls.com]

- 5. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 2-(4'-(2-((Boc-amino)ethyl))-[1,1'-biphenyl]-4-yl)acetic acid: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Therapeutic Innovation

In the landscape of modern medicinal chemistry, the rational design of molecular scaffolds that offer both biological relevance and synthetic tractability is of paramount importance. 2-(4'-(2-((tert-butoxycarbonyl)amino)ethyl)-[1,1'-biphenyl]-4-yl)acetic acid emerges as a compound of significant interest, embodying a confluence of structural motifs pivotal to contemporary drug discovery. This technical guide provides an in-depth exploration of this molecule, from its synthesis and characterization to its potential applications as a versatile building block for novel therapeutic agents.

At its core, this molecule features a biphenylacetic acid framework, a privileged structure found in numerous biologically active compounds. The biphenyl moiety provides a rigid, yet conformationally adaptable, scaffold that can effectively present pharmacophoric elements for interaction with biological targets. The acetic acid functional group offers a handle for further chemical modification or can itself participate in crucial binding interactions.

Furthermore, the presence of a Boc-protected aminoethyl side chain introduces a key element for strategic molecular design. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group in organic synthesis, particularly in peptide and medicinal chemistry, due to its stability under a broad range of conditions and its facile removal under mild acidic conditions.[1][2] This feature allows for the selective unmasking of the primary amine, enabling its use as a nucleophile for the construction of more complex molecules. This strategic placement of a protected amine makes 2-(4'-(2-((Boc-amino)ethyl))-[1,1'-biphenyl]-4-yl)acetic acid a particularly valuable precursor for the synthesis of targeted therapies, such as Proteolysis Targeting Chimeras (PROTACs), where it can serve as a sophisticated linker component.[3][4][5]

This guide will delve into the practical aspects of working with this compound, offering field-proven insights into its synthesis, characterization, and potential utility in the development of next-generation therapeutics.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. The introduction of the bulky, nonpolar Boc group significantly influences the properties of the parent amine-containing molecule, generally increasing its lipophilicity.[6]

| Property | Value | Source |

| CAS Number | 132691-14-6 | |

| Molecular Formula | C23H29NO4 | Inferred from structure |

| Molecular Weight | 383.48 g/mol | Inferred from structure |

| Appearance | Expected to be a solid | General knowledge |

| Solubility | Expected to be soluble in a range of organic solvents such as DCM, THF, and ethyl acetate.[6] | [6] |

Proposed Synthesis Pathway: A Modular Approach via Suzuki-Miyaura Coupling

A robust and versatile synthesis of 2-(4'-(2-((Boc-amino)ethyl))-[1,1'-biphenyl]-4-yl)acetic acid can be strategically designed around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient construction of the central biphenyl core from two readily accessible building blocks.[7] The proposed retrosynthetic analysis is depicted below:

Caption: Retrosynthetic analysis of the target molecule.

Step 1: Synthesis of (4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid (Building Block A)

The synthesis of this key boronic acid intermediate involves two standard and high-yielding transformations starting from the commercially available 2-(4-aminophenyl)ethan-1-amine.

1a. Boc Protection of 2-(4-Aminophenyl)ethan-1-amine:

The protection of the primary amino group is a crucial first step to prevent unwanted side reactions in the subsequent borylation and coupling steps. The use of di-tert-butyl dicarbonate (Boc₂O) is the most common and efficient method for this transformation.[8]

Caption: Boc protection of 2-(4-aminophenyl)ethan-1-amine.

Experimental Protocol: Boc Protection

-

Dissolve 2-(4-aminophenyl)ethan-1-amine (1.0 eq) in a suitable solvent such as a 1:1 mixture of dioxane and water.[9]

-

Add a base, such as triethylamine (Et₃N, 1.5 eq) or sodium hydroxide, to the solution.[8]

-

To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected amine.

1b. Iridium-Catalyzed Borylation:

The introduction of the boronic acid moiety can be achieved through an iridium-catalyzed C-H borylation reaction. This method offers high regioselectivity for the para-position due to steric hindrance.[10][11]

Experimental Protocol: Iridium-Catalyzed Borylation

-

In a nitrogen-filled glovebox, combine the Boc-protected amine (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.2 eq), [Ir(OMe)(cod)]₂ (1-3 mol%), and a suitable ligand such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (2-6 mol%) in a dry solvent like THF or cyclohexane.[11]

-

Seal the reaction vessel and heat to 80-100 °C for 12-24 hours.

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield (4-(2-((tert-butoxycarbonyl)amino)ethyl)phenyl)boronic acid, pinacol ester. The boronic acid can be obtained by subsequent hydrolysis if required. This boronic acid derivative is also commercially available, which can significantly streamline the synthesis.[12]

Step 2: Suzuki-Miyaura Cross-Coupling

With both building blocks in hand, the final step is the palladium-catalyzed cross-coupling to form the biphenyl structure.

Caption: Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

To a degassed mixture of a suitable solvent system (e.g., toluene and water), add 4-bromophenylacetic acid (1.0 eq), (4-(2-((tert-butoxycarbonyl)amino)ethyl)phenyl)boronic acid (1.2 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).[13]

-

Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).[13]

-

Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 8-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of 3-4 and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-(4'-(2-((Boc-amino)ethyl))-[1,1'-biphenyl]-4-yl)acetic acid.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the aromatic protons of the biphenyl system, the methylene protons of the acetic acid and ethylamine moieties, and the nine equivalent protons of the Boc group (a sharp singlet around 1.4 ppm). The aromatic region will be complex due to the disubstituted phenyl rings.

-

¹³C NMR will display signals for all unique carbon atoms, including the carbonyl carbons of the carboxylic acid and the carbamate, the aromatic carbons, and the aliphatic carbons of the side chains.

-

| ¹H NMR Chemical Shift (δ, ppm) | Assignment |

| ~7.2-7.6 | Aromatic protons |

| ~3.6 | Methylene protons (acetic acid) |

| ~3.3 | Methylene protons (adjacent to NH) |

| ~2.8 | Methylene protons (benzylic) |

| ~1.4 | tert-butyl protons (Boc group) |

| ~12.0 | Carboxylic acid proton (broad singlet) |

| ~6.8 | Amide proton (broad singlet) |

| (Predicted values based on analogous structures like 4-Biphenylacetic acid)[14] |

-

Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C=O stretch of the carbamate (~1680 cm⁻¹), and N-H bending of the amide (~1520 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule and its molecular formula.